molecular formula C15H18FN3O2 B8107801 cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

Cat. No.: B8107801
M. Wt: 291.32 g/mol
InChI Key: MLHBHBFPTMNXDN-WFASDCNBSA-N
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Description

cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the fluorine and methyl groups through selective halogenation and alkylation reactions. The key steps may include:

    Halogenation: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation: Introduction of the methyl group using methyl iodide or methyl triflate.

    Cyclization: Formation of the pyrrolopyridine core through intramolecular cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids to understand its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: Potential use as a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The fluorine atom in the molecule may enhance its binding affinity to these targets through hydrogen bonding or hydrophobic interactions. The pyridine moiety could facilitate its penetration into cells and its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other pyrrolopyridine derivatives.

Properties

IUPAC Name

(3aR,7aS)-3a-fluoro-5-methyl-2-(2-pyridin-3-ylacetyl)-3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-18-6-4-12-9-19(10-15(12,16)14(18)21)13(20)7-11-3-2-5-17-8-11/h2-3,5,8,12H,4,6-7,9-10H2,1H3/t12-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHBHBFPTMNXDN-WFASDCNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CN(CC2(C1=O)F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CN(C[C@]2(C1=O)F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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